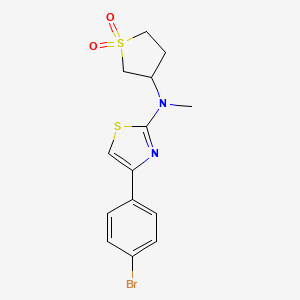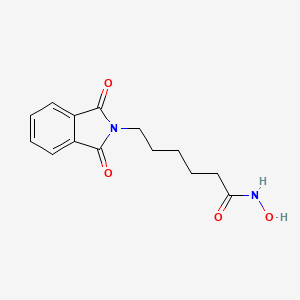![molecular formula C25H20N2O B11072518 N-[4-(pyridin-2-ylmethyl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B11072518.png)
N-[4-(pyridin-2-ylmethyl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(pyridin-2-ylmethyl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring attached to a phenyl group, which is further connected to a dihydroacenaphthylene moiety through a carboxamide linkage. The presence of these functional groups endows the compound with distinct chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-2-ylmethyl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(pyridin-2-ylmethyl)aniline with 1,2-dihydroacenaphthylene-5-carboxylic acid in the presence of coupling reagents such as EDC.HCl and HOBt . The reaction is usually carried out in a solvent like DMF at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity starting materials and stringent reaction conditions ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(pyridin-2-ylmethyl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like NBS (N-bromosuccinimide) for bromination reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, amines, and various substituted derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which N-[4-(pyridin-2-ylmethyl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 2-(Pyridin-2-yl)imidates
- 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)amine
Uniqueness
N-[4-(pyridin-2-ylmethyl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide stands out due to its unique combination of a pyridine ring, phenyl group, and dihydroacenaphthylene moiety. This structural arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C25H20N2O |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
N-[4-(pyridin-2-ylmethyl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide |
InChI |
InChI=1S/C25H20N2O/c28-25(23-14-11-19-10-9-18-4-3-6-22(23)24(18)19)27-20-12-7-17(8-13-20)16-21-5-1-2-15-26-21/h1-8,11-15H,9-10,16H2,(H,27,28) |
InChI-Schlüssel |
YSXCJIZJJLAIOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NC4=CC=C(C=C4)CC5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4-(furan-2-yl)-6-(4-methylphenyl)-5,7-dioxo-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B11072439.png)
![2-(1-{2-[4-Bromo-2-(2-chlorobenzoyl)anilino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B11072441.png)
![2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,1'-cyclohexane]-5-one](/img/structure/B11072445.png)
![2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-8-ylmethanamine](/img/structure/B11072452.png)

![(1S,2S,5R)-2-(4-cyclohexyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11072459.png)
![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-8-(trifluoromethyl)quinoline-4-carboxylic acid](/img/structure/B11072462.png)
![(7aR)-3-[4-(methylsulfanyl)phenyl]-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11072468.png)
![3-(4-Fluorophenyl)-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B11072471.png)
![N-[4-(cyclohexylcarbamoyl)phenyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B11072482.png)
![4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11072495.png)
![[(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4,4-trichlorobut-3-enoate](/img/structure/B11072497.png)

![Methyl 2-({[4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11072517.png)
